molecular formula C21H29NO8 B1609439 Ligularizine CAS No. 90364-92-4

Ligularizine

Cat. No. B1609439
CAS RN: 90364-92-4
M. Wt: 423.5 g/mol
InChI Key: RNNVXCSFOWGBQP-LJUHYIOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ligularizine is a chemical compound with the formula C21H29NO8 . It has a molecular weight of 423.46 and a predicted density of 1.27±0.1 g/cm3 . The compound is also known by its English name, LIGULARIZINE .


Molecular Structure Analysis

The molecular structure of Ligularizine is determined by techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

Ligularizine is a powder with a predicted boiling point of 626.3±55.0 °C . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Pyrrolizidine Alkaloids Research

Ligularizine, identified in plants like Senecio gallicus, is a type of pyrrolizidine alkaloid (PA). Research on these alkaloids has led to the isolation and characterization of various compounds including ligularizine. PAs like ligularizine have been the subject of extensive studies due to their presence in several plants and implications in pharmacology and toxicology (Urones et al., 1988).

Traditional Chinese Medicine

Ligularizine, also known as ligustrazine, is used in traditional Chinese medicine, particularly in the formulation Chuan Zi Wan. It's known for its roles in antitussive and expectorant therapies. The safety and composition of these formulations, including the presence of ligularizine, have been scrutinized to assess potential health impacts (Tang et al., 2012).

Cardiovascular Research

In cardiovascular research, ligustrazine has been found to offer cardioprotection in animal models of myocardial ischemia/reperfusion injury. This research suggests multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which contribute to its protective effects (Zheng et al., 2018).

Renal Disease Studies

Ligustrazine has been investigated for its protective effects against nephropathy in rats with diabetes. The systematic review and meta-analysis in this area point towards its potential in improving renal pathology and function, highlighting its antioxidative and anti-inflammatory actions (Zhuang et al., 2020).

Genotoxicity Studies

Studies on the genotoxicity of pyrrolizidine alkaloids, including ligularizine, have used hepatocyte primary culture-DNA repair tests. These studies contribute to understanding the potential carcinogenic activities of such compounds (Mori et al., 1985).

Pulmonary Studies

Ligustrazine's effects on pulmonary vascular changes induced by chronic hypoxia in rats have been studied, showing its potential in attenuating right ventricular hypertrophy and muscularization of pulmonary arterioles, thus impacting pulmonary hypertension treatments (Cai & Barer, 1989).

Antioxidant Research

The antioxidant activity of ligularizine has been assessed in various in vitro systems, suggesting its potential as a natural source of antioxidants. This aspect of ligularizine is significant in the context of treating oxidative stress-related diseases (Choi et al., 2007).

Atherosclerosis and Cardiac Function

Ligustrazine's effect in attenuating atherosclerosis and improving cardiac function through reducing oxidative stress and dyslipidemia has been demonstrated in rat models. This highlights its potential in treating vascular diseases (Jiang et al., 2011).

properties

IUPAC Name

[(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVXCSFOWGBQP-LJUHYIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligularizine

CAS RN

90364-92-4
Record name Ligularizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligularizine
Reactant of Route 2
Ligularizine
Reactant of Route 3
Ligularizine
Reactant of Route 4
Ligularizine
Reactant of Route 5
Ligularizine
Reactant of Route 6
Ligularizine

Citations

For This Compound
34
Citations
J Tang, M Cheng, M Hattori - Analytical Methods, 2012 - pubs.rsc.org
… Except clivorine, ligularine, hodgsonine and ligularizine, all other PAs were described for the first time; moreover, most otonecine-type PAs were found to contain the acetyl group, an …
Number of citations: 12 pubs.rsc.org
H Mori, S Sugie, N Yoshimi, Y Asada, T Furuya… - Cancer research, 1985 - AACR
… , ie, senecionine, seneciphylline, jacobine, epoxyseneciphylline, senecicannabine, acetylfukinotoxin, syneilesine, dihydroclivorine, ligularidine, neoligularidine, and ligularizine. The …
Number of citations: 89 aacrjournals.org
Y ASADA, T FURUYA - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
… 8 at 012.9) In order to confirm the structure of ligularizine (4), the chemical transformation of … transformation mentioned above, the structure of ligularizine was determined to be 4. …
Number of citations: 43 www.jstage.jst.go.jp
JG Urones, PB Barcala, IS Marcos, RF Moro… - Phytochemistry, 1988 - Elsevier
Four alkaloids, ligularizine, senkirkine and senecionine N-oxide, were isolated from S. gallicus. Apart from florosenine, a new alkaloid was isolated from S. adonidifolius and identified …
Number of citations: 48 www.sciencedirect.com
MW Bredenkamp - 1990 - books.google.com
… carbonyl group at some stage in the fragmentation sequence results in the formation of ions containing seven-membered heterocycles as illustrated by the fragmentation of ligularizine (…
Number of citations: 12 books.google.com
JT Wróbel - The alkaloids: chemistry and pharmacology, 1985 - Elsevier
Publisher Summary The interest in the chemistry, synthesis, and pharmacology of pyrrolizidine alkaloids (PAS) has increased considerably within the last few decades. This chapter …
Number of citations: 58 www.sciencedirect.com
DJ Robins - Natural Product Reports, 1995 - pubs.rsc.org
An enantioselective route to (-)-isoretronecanol (6) from (9-proline (1) has been reported by Le Coz et al.(Scheme 1). l The key step in this synthesis is a diastereoselective conjugate …
Number of citations: 83 pubs.rsc.org
FR Stermitz, MA Pass, RB Kelley, JR Liddell - Phytochemistry, 1993 - Elsevier
… The macrocycles ligularizine, petasitenine, neopetasitenine and an episenecicannabine are all truns-substituted epoxides with the methine proton appearing at 63.02-3.04 and the …
Number of citations: 25 www.sciencedirect.com
CH Tokarnia, J Döbereiner, PV Peixoto - Toxicon, 2002 - Elsevier
… oxyphyllus contains retrorsine as the major and ligularizine as a minor component; S. selloi and S. cisplatinus contain retrorsine as the main and senecionine as a secondary alkaloid; S…
Number of citations: 203 www.sciencedirect.com
HPCDNAR Test - CANCER RESEARCH, 1985 - researchgate.net
… yseneciphyllme, senecicannabine, acetylfukinotoxin, syneilesine, ligularidine, neoligularidine, dihydroclivorine, and ligularizine are suggested to be potentially carcinogenic. Of the …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.